(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile
Description
(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile is an α,β-unsaturated acrylonitrile derivative characterized by a conjugated enamine system and electron-withdrawing substituents, including a difluorinated carbonyl group. The (2E,1E) stereochemistry of the double bonds and the presence of fluorine atoms likely enhance its electrophilicity and influence intermolecular interactions, making it relevant for applications in medicinal chemistry, materials science, or catalysis.
Properties
Molecular Formula |
C7H6F2N2O |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(E)-3-[[(E)-4,4-difluoro-3-oxobut-1-enyl]amino]prop-2-enenitrile |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)6(12)2-5-11-4-1-3-10/h1-2,4-5,7,11H/b4-1+,5-2+ |
InChI Key |
XPQPPDOZFFXVHN-GRSRPBPQSA-N |
Isomeric SMILES |
C(=C/N/C=C/C(=O)C(F)F)\C#N |
Canonical SMILES |
C(=CNC=CC(=O)C(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile typically involves the reaction of 4,4-difluoro-3-oxo-1-buten-1-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylonitrile. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluorinated butenone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been evaluated for its antimitotic activity against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported that the compound exhibited a mean growth inhibition (GI) value of 15.72 µM, indicating substantial cytotoxic effects against cancer cells .
Case Study: In Vitro Evaluation
In a controlled study, (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile was subjected to a single-dose assay across approximately sixty cancer cell lines. The results demonstrated an average cell growth inhibition rate of 12.53%, suggesting that this compound could serve as a lead molecule for further development into anticancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that derivatives of similar structures exhibit potent antimicrobial effects against various pathogenic microorganisms. These findings suggest that modifications to the core structure could enhance efficacy against specific bacterial strains .
Synthesis and Testing
New derivatives synthesized from (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile were tested for their antimicrobial properties using standard methods such as the well diffusion method and minimum inhibitory concentration (MIC) assays. Compounds derived from this base structure showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Synthetic Intermediate in Drug Development
The unique structural features of (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile make it an attractive synthetic intermediate in the development of new pharmaceuticals. Its ability to act as a building block for more complex molecules can facilitate the design of novel therapeutic agents with enhanced biological activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated butenone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying biological mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups: The target compound’s difluoro-oxo moiety enhances electrophilicity compared to non-fluorinated analogs like rilpivirine intermediates . This may increase reactivity in nucleophilic additions or cycloadditions.
- Stereochemistry: The (2E,1E) configuration aligns with other E-selective acrylonitriles synthesized via Knoevenagel condensation or Pd-catalyzed coupling .
- Hydrogen Bonding : Fluorine atoms may participate in weak hydrogen bonds, analogous to nitro or carbonyl groups in holographic azobenzenes .
Spectroscopic and Computational Insights
- NMR/IR : The nitrile group (~2200 cm⁻¹ in IR) and conjugated double bonds (δ 6.5–7.5 ppm in ¹H NMR) are common features . Fluorine atoms may cause deshielding in ¹⁹F NMR.
- DFT Studies : Analogous compounds like (2E)-3-(4-methoxy-5-oxofurochromenyl)acrylonitrile have been analyzed for photoelectrical properties, guiding predictions for the target compound’s electronic structure .
Biological Activity
(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile, with the chemical formula C7H6F2N2O, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2N2O |
| CAS Number | 627086-04-8 |
| Molar Mass | 174.14 g/mol |
| Structural Formula | Structural Formula |
The biological activity of (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Modulation of Signaling Pathways : It has been suggested that (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile may modulate signaling pathways related to cell proliferation and apoptosis. This modulation can lead to enhanced therapeutic effects in cancer models .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile. For example:
- Case Study 1 : In vitro studies on HeLa cells indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Case Study 2 : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its role in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented:
- Inhibition of COX Enzymes : Research has shown that (2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile effectively inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
Summary of Findings
| Study Type | Findings |
|---|---|
| In vitro (HeLa Cells) | Significant reduction in cell viability |
| Animal Models | Reduced tumor growth |
| Enzyme Inhibition | Effective COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
